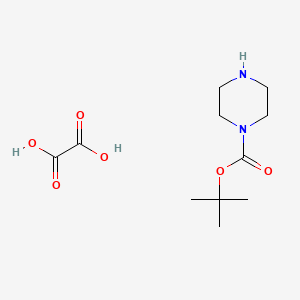

tert-Butylpiperazin-1-carboxylat-Oxalat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tert-Butyl piperazine-1-carboxylate oxalate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Tert-Butyl Piperazine-1-carboxylate Oxalate, also known as 1-Boc-piperazine Oxalate, is primarily targeted at Gram-positive bacteria . It has shown strong bactericidal properties against susceptible and drug-resistant strains . The compound’s primary targets are the bacterial cytoplasmic membranes .

Mode of Action

The mode of action of Tert-Butyl Piperazine-1-carboxylate Oxalate involves the depolarization of the bacterial cytoplasmic membrane . This suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

Tert-Butyl Piperazine-1-carboxylate Oxalate affects the biochemical pathways related to the bacterial membrane potential . The depolarization of the bacterial cytoplasmic membrane leads to the disruption of essential processes, such as nutrient uptake and energy production, thereby inhibiting bacterial growth .

Result of Action

The result of the action of Tert-Butyl Piperazine-1-carboxylate Oxalate is the inhibition of bacterial growth . By disrupting the bacterial membrane potential, it prevents the bacteria from carrying out essential processes, leading to their death .

Biochemische Analyse

Biochemical Properties

Tert-Butyl piperazine-1-carboxylate oxalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo Buchwald-Hartwig amination with aryl halides to form corresponding amine derivatives . This reaction is catalyzed by copper bromide and 1,1’-bi-2-naphthol, with potassium phosphate as the base . Additionally, tert-Butyl piperazine-1-carboxylate oxalate can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances .

Cellular Effects

Tert-Butyl piperazine-1-carboxylate oxalate has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used in the synthesis of indazole DNA gyrase inhibitors, which are known to affect bacterial cell division and replication . This compound’s impact on gene expression and cellular metabolism makes it a valuable tool in biochemical research.

Molecular Mechanism

The molecular mechanism of tert-Butyl piperazine-1-carboxylate oxalate involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, tert-Butyl piperazine-1-carboxylate oxalate undergoes Buchwald-Hartwig coupling reactions with aryl halides, leading to the formation of amine derivatives . These reactions are crucial for the synthesis of various bioactive molecules and drug substances.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl piperazine-1-carboxylate oxalate can change over time. The compound’s stability and degradation are important factors to consider. Tert-Butyl piperazine-1-carboxylate oxalate is known to be stable at room temperature and should be stored in a dark place under an inert atmosphere to prevent degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of tert-Butyl piperazine-1-carboxylate oxalate vary with different dosages in animal models. Studies have shown that there are threshold effects, as well as toxic or adverse effects at high doses . It is crucial to determine the appropriate dosage to avoid any potential toxicity while maximizing the compound’s beneficial effects. These studies provide valuable insights into the safe and effective use of tert-Butyl piperazine-1-carboxylate oxalate in biochemical research.

Metabolic Pathways

Tert-Butyl piperazine-1-carboxylate oxalate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives

Transport and Distribution

The transport and distribution of tert-Butyl piperazine-1-carboxylate oxalate within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for determining the compound’s efficacy and safety in biochemical research and drug development.

Subcellular Localization

Tert-Butyl piperazine-1-carboxylate oxalate’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-Butyl piperazine-1-carboxylate oxalate can be synthesized through the N-Boc protection of piperazine. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of tert-Butyl piperazine-1-carboxylate oxalate often involves solvent-free conditions to enhance yield and reduce environmental impact. The use of iodine as a catalyst has been reported to achieve an 80% yield .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-Butyl piperazine-1-carboxylate oxalate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives.

Cross-Coupling Reactions: It reacts with aryl iodides using catalysts like CuBr and bases such as potassium phosphate (K3PO4).

Common Reagents and Conditions

Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine, aryl halides, CuBr, potassium phosphate (K3PO4).

Conditions: Room temperature, organic solvents (e.g., dichloromethane), solvent-free conditions with iodine as a catalyst.

Major Products

The major products formed from these reactions include monosubstituted piperazine intermediates and various amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(tert-Butoxycarbonyl)piperazine:

N-tert-Butoxycarbonyl piperazine: Another variant with similar uses in organic synthesis and drug development.

Uniqueness

Tert-Butyl piperazine-1-carboxylate oxalate is unique due to its strong bactericidal properties against both susceptible and drug-resistant Gram-positive bacteria. Its ability to undergo various coupling reactions also makes it a versatile intermediate in organic synthesis .

Eigenschaften

IUPAC Name |

tert-butyl piperazine-1-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;3-1(4)2(5)6/h10H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWRZAGRJJOLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.